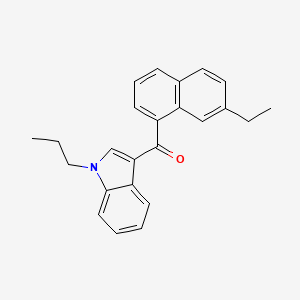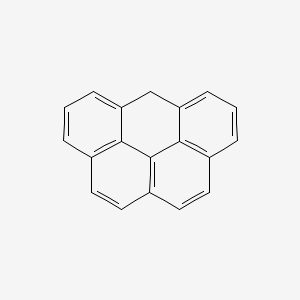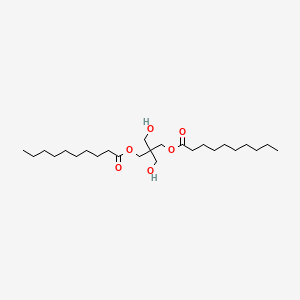
2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate is a chemical compound known for its versatile applications in various fields. It is a derivative of pentaerythritol, a compound with four hydroxyl groups, which makes it a valuable substrate for synthesizing polyfunctionalized compounds. This compound is often used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate typically involves the esterification of pentaerythritol with decanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and consistent product quality. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate undergoes various chemical reactions, including:
Esterification: The compound can react with carboxylic acids to form esters.
Transesterification: It can undergo transesterification reactions with other esters in the presence of a catalyst.
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Common Reagents and Conditions
Catalysts: Sulfuric acid, p-toluenesulfonic acid, and anhydrous ferrous sulfate.
Solvents: Benzene, toluene, and diisopropyl ether.
Conditions: Reflux conditions are commonly used to facilitate the reactions.
Major Products Formed
Esters: Formed through esterification and transesterification reactions.
Alcohols: Formed through reduction reactions.
Carbonyl Compounds: Formed through oxidation reactions.
科学的研究の応用
2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing polyfunctionalized compounds and polymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in creating biodegradable medical implants and controlled-release drug formulations.
Industry: Utilized in the production of resins, coatings, and adhesives due to its excellent chemical stability and mechanical properties.
作用機序
The mechanism of action of 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate involves its ability to form stable ester bonds with various substrates. The hydroxyl groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of esters and other derivatives. These reactions are facilitated by the presence of catalysts and specific reaction conditions, allowing for precise control over the product formation.
類似化合物との比較
Similar Compounds
Pentaerythritol: A precursor to 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate, known for its four hydroxyl groups.
Dipentaerythritol: Similar to pentaerythritol but with additional hydroxyl groups, offering higher functionality.
1,1,1-Tris(hydroxymethyl)ethane: Another polyol with three hydroxyl groups, used in similar applications.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to form stable esters with long-chain fatty acids makes it particularly valuable in the production of high-performance polymers and resins. Additionally, its biocompatibility and biodegradability make it an attractive candidate for medical and biological applications.
特性
CAS番号 |
61361-83-9 |
|---|---|
分子式 |
C25H48O6 |
分子量 |
444.6 g/mol |
IUPAC名 |
[2-(decanoyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] decanoate |
InChI |
InChI=1S/C25H48O6/c1-3-5-7-9-11-13-15-17-23(28)30-21-25(19-26,20-27)22-31-24(29)18-16-14-12-10-8-6-4-2/h26-27H,3-22H2,1-2H3 |
InChIキー |
IFHCVUJSBCYBGF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




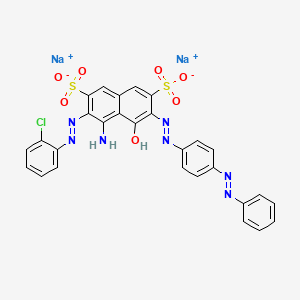
![3-butyl-7-(2,5-dimethylphenyl)sulfonyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12720899.png)

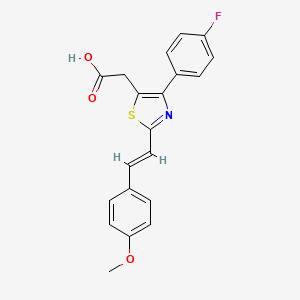
![8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12720910.png)

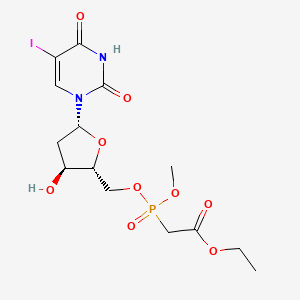

![N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide](/img/structure/B12720943.png)
